2-Chloro-7-iodoquinazoline

Catalog No.
S2970230
CAS No.
2089316-22-1
M.F
C8H4ClIN2
M. Wt
290.49
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-7-iodoquinazoline

CAS Number

2089316-22-1

Product Name

2-Chloro-7-iodoquinazoline

IUPAC Name

2-chloro-7-iodoquinazoline

Molecular Formula

C8H4ClIN2

Molecular Weight

290.49

InChI

InChI=1S/C8H4ClIN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H

InChI Key

OACROEMKWMRRHG-UHFFFAOYSA-N

SMILES

C1=CC2=CN=C(N=C2C=C1I)Cl

Solubility

not available
  • Potential as a Scaffolding Molecule

    The quinazoline scaffold is a core structure found in many biologically active molecules []. 2-Chloro-7-iodoquinazoline could potentially serve as a starting point for the development of new drugs by attaching various functional groups to its structure. This approach is commonly used in medicinal chemistry to create libraries of compounds for screening against specific biological targets.

  • Radiolabeling Applications

    The presence of iodine in the molecule makes 2-Chloro-7-iodoquinazoline a potential candidate for radiolabeling. Radioactive isotopes of iodine can be used to track the movement of molecules within living organisms, a valuable tool in biological research [].

2-Chloro-7-iodoquinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. The presence of chlorine and iodine substituents at the 2 and 7 positions, respectively, enhances its reactivity and potential biological activity. This compound is notable for its applications in medicinal chemistry and material science due to its unique electronic properties and structural characteristics.

There is no scientific research currently available on the mechanism of action of 2-chloro-7-iodoquinazoline. Its potential biological activity or interaction with other compounds remains unknown.

Due to the lack of research on 2-chloro-7-iodoquinazoline, no data exists on its safety profile. As with any unknown compound, it's advisable to handle it with caution assuming potential hazards like flammability, reactivity, and toxicity.

Future Research Directions

2-Chloro-7-iodoquinazoline presents an opportunity for further scientific exploration. Research could focus on:

  • Developing synthetic methods for efficient production of the compound.
  • Investigating its physical and chemical properties.
  • Exploring its potential biological activity and mechanism of action.
  • Assessing its safety profile for handling and potential applications.

The chemical reactivity of 2-chloro-7-iodoquinazoline is influenced by the halogen substituents, which can participate in various nucleophilic and electrophilic substitution reactions. Key reactions include:

  • Electrophilic Substitution: The compound can undergo nitration, with the expected order of reactivity being at positions 8 > 6 > 5 > 7 > 4 > 2 .
  • Nucleophilic Substitution: The iodine atom is more reactive compared to chlorine, allowing for selective substitution reactions that can yield various derivatives .
  • Cross-Coupling Reactions: The halogen atoms facilitate cross-coupling reactions with organometallic reagents, making it a versatile precursor for synthesizing polysubstituted quinazolines .

Research indicates that quinazoline derivatives exhibit a wide range of biological activities, including:

  • Anticancer Properties: Compounds with similar structures have shown effectiveness against various cancer cell lines, potentially acting through inhibition of specific kinases .
  • Antimicrobial Activity: Some studies suggest that halogenated quinazolines possess antimicrobial properties, making them candidates for further pharmacological development .
  • Enzyme Inhibition: The unique electronic properties conferred by the halogen substituents may enhance binding affinity to certain biological targets, including enzymes involved in cancer progression .

Several synthetic pathways have been developed for producing 2-chloro-7-iodoquinazoline:

  • Aromatization Method: Starting from 2-aryl-6-iodoquinazolin-4(3H)-ones, chlorination can be achieved using phosphorus oxychloride in the presence of triethylamine under reflux conditions .
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques allows for the introduction of various substituents at the halogen positions, enhancing the compound's versatility .
  • Electrophilic Substitution: Direct nitration or alkylation reactions can also be employed to modify the quinazoline core structure selectively .

The applications of 2-chloro-7-iodoquinazoline span several fields:

  • Pharmaceutical Development: Its potential as an anticancer agent makes it significant in drug discovery programs targeting specific kinase pathways.
  • Material Science: The compound's unique electronic properties allow for its use in organic electronics and photonic devices.
  • Chemical Probes: It serves as a useful tool in biochemical research for studying enzyme interactions and signaling pathways.

Studies on the interactions of 2-chloro-7-iodoquinazoline with biological targets have revealed insights into its mechanism of action:

  • Kinase Inhibition Studies: Interaction with various kinases has been explored to understand its potential as an inhibitor in cancer therapy.
  • Binding Affinity Assessments: Quantitative structure-activity relationship (QSAR) models have been developed to predict binding affinities based on structural modifications .

Several compounds share structural features with 2-chloro-7-iodoquinazoline, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Activities
4-ChloroquinazolineChlorine at position 4Anticancer activity
6-IodoquinazolineIodine at position 6Antimicrobial properties
2-BromoquinazolineBromine at position 2Selective kinase inhibition
4-IodoquinazolineIodine at position 4Potential anti-inflammatory effects

Uniqueness of 2-Chloro-7-Iodoquinazoline

The combination of chlorine and iodine substituents at specific positions confers distinct electronic properties that enhance its reactivity compared to other quinazolines. This unique substitution pattern enables selective reactions not readily available to other similar compounds, making it a valuable candidate for targeted drug design and development.

XLogP3

3.2

Dates

Modify: 2023-08-17

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